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molecular formula C13H10Cl2O2 B1309874 Dichlorodiphenoxymethane CAS No. 4885-03-4

Dichlorodiphenoxymethane

Cat. No. B1309874
M. Wt: 269.12 g/mol
InChI Key: TVIUSKXXXZSVJU-UHFFFAOYSA-N
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Patent
US08431607B2

Procedure details

To a solution of sulfamide (100.9 mg, 1.05 mmol) in anhydrous acetonitrile (3.3 mL) is slowly added dichlorodiphenoxymethane (269.1 mg, 1.00 mmol) at 0° C. The reaction mixture is stirred at room temperature overnight before removal of the solvent. The residue is purified by chromatography to provide diphenyl sulfamoylcarbonimidate (280.2 mg, 96% yield) as a white solid product; HPLC-MS calculated for C13H12N2O4S (M+H+) 293.1, found 293.1.
Quantity
100.9 mg
Type
reactant
Reaction Step One
Quantity
269.1 mg
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([NH2:5])([NH2:4])(=[O:3])=[O:2].Cl[C:7](Cl)([O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(#N)C>[S:1]([N:5]=[C:7]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:3])(=[O:2])[NH2:4]

Inputs

Step One
Name
Quantity
100.9 mg
Type
reactant
Smiles
S(=O)(=O)(N)N
Step Two
Name
Quantity
269.1 mg
Type
reactant
Smiles
ClC(OC1=CC=CC=C1)(OC1=CC=CC=C1)Cl
Step Three
Name
Quantity
3.3 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature overnight before removal of the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S(N)(=O)(=O)N=C(OC1=CC=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 280.2 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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